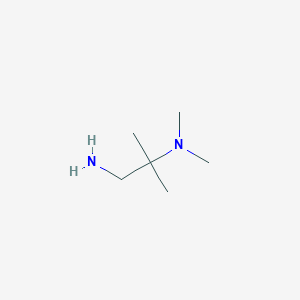

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

説明

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a chemical compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of three methyl groups attached to the propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methylpropane-1-ol with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .

化学反応の分析

Types of Reactions

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine has a molecular formula of and a molecular weight of approximately 116.2 g/mol. The compound's structure features a branched alkyl chain with two dimethylamine functional groups, which contribute to its reactivity and solubility in various solvents. This configuration enables the compound to engage in hydrogen bonding and ionic interactions, making it suitable for multiple applications.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its nucleophilic nature allows it to participate in substitution reactions that modify or enhance the properties of other compounds. For example:

- Formation of Amine Oxides : The compound can be oxidized to form amine oxides, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

- Synthesis of Heterocycles : It serves as a precursor for synthesizing biologically active heterocyclic compounds, which are important in medicinal chemistry .

Material Science

In material science, this compound functions as a clay-swelling inhibitor. Its application is particularly significant in petroleum engineering:

- Clay-Swelling Inhibition : The compound interacts with montmorillonite clay at the water interface, effectively inhibiting clay swelling during drilling operations. This property is crucial for maintaining wellbore stability and preventing costly drilling complications.

Biomedical Applications

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties:

- Enzyme Modulation : The presence of amine groups allows for potential interactions with enzymes and proteins through hydrogen bonding and ionic interactions. This could lead to modulation of biological pathways relevant to drug design.

- Potential Therapeutic Uses : Similar amine-containing compounds have been explored for their roles in treating conditions such as acute pancreatitis and cancer drug resistance due to their ability to interact with various biological targets .

Case Study 1: Synthesis of Amine Oxides

A study demonstrated the synthesis of amine oxides from this compound through oxidation reactions. These amine oxides were evaluated for their effectiveness as surfactants in various applications, including detergents and emulsifiers.

Case Study 2: Clay Swelling Inhibition

Research conducted on the molecular behavior of this compound revealed its effectiveness as a clay-swelling inhibitor in petroleum engineering. Experiments showed that the compound significantly reduced the swelling of montmorillonite clay when used at specific concentrations during drilling operations.

作用機序

The mechanism of action of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The compound can also act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons .

類似化合物との比較

Similar Compounds

N1,N2-Dimesitylethane-1,2-diamine: This compound has a similar structure but with mesityl groups instead of methyl groups.

N,N’-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine: Another similar compound with trimethylphenyl groups.

Uniqueness

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is unique due to its specific arrangement of methyl groups and amine functionalities, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .

生物活性

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, commonly referred to as DMAD, is a compound with significant biological activity that has been the subject of various biochemical studies. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

DMAD is characterized by its amine functional groups, which play a crucial role in its interactions with biological systems. The molecular formula is , and its structure includes a dimethylamino group and an amino group attached to a branched alkyl chain. This configuration influences its solubility, reactivity, and biological interactions.

Mechanisms of Biological Activity

1. Enzyme Interactions

DMAD interacts with various enzymes, notably cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to either inhibition or activation of enzyme activity, affecting the metabolism of numerous substrates.

2. Cellular Signaling Modulation

The compound has been shown to influence cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical for regulating cell growth and differentiation. Through these interactions, DMAD can alter gene expression profiles in different cell types.

3. Gene Expression Regulation

DMAD can bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that ultimately affect gene transcription. This mechanism may lead to changes in cellular functions such as proliferation and apoptosis.

The biochemical properties of DMAD reveal its role in various metabolic processes:

| Property | Details |

|---|---|

| Solubility | Insoluble in water; less dense than water |

| Stability | Stable under specific conditions but may degrade over time |

| Biodegradability | Exhibits significant biodegradation rates in activated sludge tests |

Case Studies and Research Findings

Several studies have investigated the biological effects of DMAD:

- Toxicological Studies : Research indicates that DMAD exhibits varying levels of toxicity depending on concentration and exposure duration. In animal models, it has been shown to cause irritation upon exposure and has specific no-observed-effect levels (NOEL) established at 50 mg/kg body weight per day .

- Metabolic Pathway Analysis : Studies have demonstrated that DMAD undergoes metabolic transformations via oxidative pathways, resulting in the formation of less toxic metabolites. This transformation is crucial for reducing potential toxicity in biological systems .

- Environmental Impact Assessments : In closed bottle tests assessing biodegradability, DMAD showed significant degradation rates (>70% after 28 days), indicating its potential environmental persistence and impact on aquatic ecosystems .

特性

IUPAC Name |

2-N,2-N,2-trimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,5-7)8(3)4/h5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZCRWFNSBIBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429356 | |

| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76936-44-2 | |

| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-amino-2-methylpropan-2-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。